16alpha-Hydroxygypsogenic acid

Description

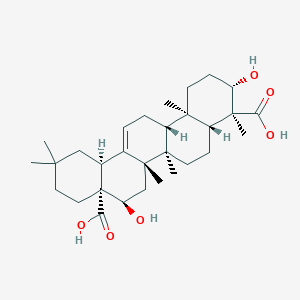

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C30H46O6 |

|---|---|

Molecular Weight |

502.7 g/mol |

IUPAC Name |

(3S,4S,4aR,6aR,6bS,8R,8aR,12aS,14aR,14bR)-3,8-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid |

InChI |

InChI=1S/C30H46O6/c1-25(2)13-14-30(24(35)36)18(15-25)17-7-8-19-26(3)11-10-21(31)29(6,23(33)34)20(26)9-12-27(19,4)28(17,5)16-22(30)32/h7,18-22,31-32H,8-16H2,1-6H3,(H,33,34)(H,35,36)/t18-,19+,20+,21-,22+,26+,27+,28+,29-,30+/m0/s1 |

InChI Key |

NZUXOCGZXRCSGC-DRLBPWGQSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(C[C@H]([C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C(=O)O)O |

Canonical SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C(=O)O)O)C)C(=O)O)C |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Advanced Structural Elucidation

Botanical Distribution and Occurrence in Plant Genera

16alpha-Hydroxygypsogenic acid is a pentacyclic triterpenoid (B12794562) found within the plant kingdom. nih.gov It is recognized as a metabolite and is structurally defined as an olean-12-ene (B1638996) substituted with carboxy groups at the 23 and 28 positions and hydroxy groups at the 3 and 16 positions, specifically the 3beta,16alpha stereoisomer. nih.gov This compound is frequently identified as a sapogenin, which is the non-sugar part of a saponin (B1150181), a class of chemical compounds found in various plant species.

The Caryophyllaceae family, commonly known as the pink or carnation family, is a significant source of saponins (B1172615) with aglycones like gypsogenic acid and its derivatives, including this compound. researchgate.netresearchgate.net

Saponaria officinalis (Soapwort): This plant is a well-documented source of this compound, primarily in the form of its glycosides (saponins). researchgate.netscilit.comresearchgate.net Studies have led to the isolation of several saponins from the roots and whole plants of Saponaria officinalis, where this compound serves as the aglycone. researchgate.netscilit.comresearchgate.netacs.org For instance, saponarioside I is a saponin where a sugar chain is attached to the this compound core. acs.org

Silene viridiflora : This species, belonging to the Caryophyllaceae family, has been found to contain triterpene glycosides that are derivatives of this compound. nih.gov Analysis of the aerial parts of Silene viridiflora has confirmed the presence of these complex molecules. nih.gov

Psammosilene tunicoides : Research on this plant has also identified this compound. researchgate.net It has been isolated from the roots of the plant. researchgate.net

Atractylis flava : Although belonging to the Asteraceae family, this plant has been shown to produce saponins with this compound as the aglycone. africaresearchconnects.comresearchgate.net Specifically, new bidesmosidic saponins have been characterized from this plant, featuring complex sugar chains attached to the this compound structure. africaresearchconnects.com

Methodologies for Isolation and Purification from Biological Matrices

The extraction and purification of this compound from its natural plant sources involve a multi-step process.

The initial step involves the extraction of crude saponins from the plant material. This is often achieved by using solvents such as methanol (B129727). nih.gov For example, the dried and ground aerial parts of Silene viridiflora are macerated in methanol to extract the metabolites, including the saponins of this compound. nih.gov Similarly, the roots of Saponaria officinalis have been extracted with 80% methanol. scispace.com The choice of solvent is crucial for efficiently extracting the target compounds from the plant matrix. researchgate.net Acid-base extraction techniques can also be employed to separate acidic compounds like this compound from a mixture. wikipedia.org

Following the initial extraction, chromatographic techniques are essential for the separation and purification of individual compounds. wikipedia.org High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are powerful tools for this purpose. nih.govwikipedia.org These methods allow for the separation of complex mixtures into their individual components with high resolution. hplc.eursc.org For instance, UHPLC coupled with mass spectrometry (UHPLC-MS/MS) has been used to identify and annotate triterpene glycosides, including those of this compound, in extracts of Silene viridiflora. nih.gov Reversed-phase HPLC is a common mode used for the purification of such compounds. frontiersin.org The process often involves a series of chromatographic steps to achieve the desired purity of the isolated compound. frontiersin.org

Extraction Techniques from Plant Material

Advanced Spectroscopic and Spectrometric Approaches for Comprehensive Structural Characterization

The definitive identification and detailed structural elucidation of this compound and its glycosides rely on a combination of advanced spectroscopic and spectrometric methods.

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. chemrxiv.org Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to piece together the molecular architecture.

1D NMR: ¹H NMR and ¹³C NMR spectra provide fundamental information about the number and types of protons and carbons in the molecule.

2D NMR: A suite of 2D NMR techniques is used to establish the connectivity between atoms:

DQF-COSY (Double Quantum Filtered-Correlation Spectroscopy): Helps to identify proton-proton couplings, revealing adjacent protons in the structure. researchgate.net

TOCSY (Total Correlation Spectroscopy): Establishes correlations between all protons within a spin system, which is particularly useful for identifying the individual sugar units in saponins. researchgate.net

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is crucial for determining the stereochemistry of the molecule. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different fragments of the molecule, such as the sugar units to the aglycone. researchgate.net

Through the meticulous analysis of these NMR data, researchers have been able to unequivocally establish the complex structures of saponins containing this compound isolated from various plants like Saponaria officinalis and Atractylis flava. researchgate.netafricaresearchconnects.com

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) and Tandem Mass Spectrometry (ESI-MS/MS)

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a pivotal technique for determining the elemental composition of this compound and its glycosides. This method provides highly accurate mass measurements, enabling the confident assignment of molecular formulas. For instance, in the analysis of saponins from Saponaria officinalis, a compound featuring a this compound aglycone exhibited a deprotonated molecule [M-H]⁻ peak in its HR-ESI-MS spectrum, which was crucial for establishing its molecular formula. researchgate.net

Tandem Mass Spectrometry (ESI-MS/MS) further elucidates the structure by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. This process helps to sequence the sugar units and identify the aglycone. The fragmentation of the glycosidic bonds provides information about the monosaccharides present and their linkage to the aglycone. longdom.orgnih.gov In the study of saponins, the order of sugar residues determined through NMR analysis is often in agreement with the fragmentation pattern observed in ESI-MS/MS experiments. scispace.com This correlative approach strengthens the confidence in the proposed structure.

The fragmentation pattern in ESI-MS/MS can reveal the sequential loss of sugar residues from the aglycone. For glycosides of this compound, the cleavage of glycosidic bonds results in characteristic neutral losses corresponding to the mass of the sugar moieties, such as xylose, glucose, and rhamnose. This systematic fragmentation allows for the reconstruction of the carbohydrate chains attached to the aglycone. researchgate.netresearchgate.net

Table 1: Illustrative HR-ESI-MS Data for a this compound Glycoside

| Ion | Observed m/z | Calculated m/z | Molecular Formula |

| [M-H]⁻ | 959.4855 | 959.4857 | C47H75O20⁻ |

| [M+Cl]⁻ | 995.4624 | 995.4626 | C47H76O20Cl⁻ |

This table is a representative example based on data for similar triterpenoid saponins and demonstrates the high accuracy of HR-ESI-MS.

Table 2: Key Fragmentation Data from ESI-MS/MS of a this compound Glycoside

| Precursor Ion (m/z) | Fragmentation Product (m/z) | Neutral Loss (Da) | Inferred Moiety |

| 959.5 | 827.4 | 132 | Pentose (Xylose) |

| 959.5 | 797.4 | 162 | Hexose (Glucose) |

| 827.4 | 665.3 | 162 | Hexose (Glucose) |

| 665.3 | 503.3 | 162 | Hexose (Glucose) |

This table illustrates the stepwise loss of sugar residues, allowing for the deduction of the glycosidic chain sequence. The final product ion often corresponds to the deprotonated aglycone, this compound.

Application of Acid Hydrolysis for Glycosidic Linkage Analysis

Acid hydrolysis is a fundamental chemical method used to cleave the glycosidic bonds in saponins, liberating the aglycone and the constituent sugar units. core.ac.ukjackwestin.com This degradation technique is essential for identifying the nature of the monosaccharides and confirming the identity of the aglycone. open.ac.uk The saponin is typically heated with a mineral acid, such as hydrochloric acid or sulfuric acid, which catalyzes the hydrolysis of the ether linkages between the sugar molecules and between the sugar chain and the aglycone. core.ac.ukjackwestin.com

Following hydrolysis, the reaction mixture is partitioned, usually between an organic solvent and water. The aglycone, being lipophilic, is extracted into the organic phase, while the hydrophilic sugar moieties remain in the aqueous layer. The isolated aglycone can then be identified through comparison with authentic standards or by comprehensive spectroscopic analysis. vt.edu

The monosaccharides in the aqueous hydrolysate are often analyzed by techniques like gas chromatography-mass spectrometry (GC-MS) after appropriate derivatization. vt.edu This allows for the precise identification and quantification of each type of sugar present in the original glycoside structure. The determination of the absolute configuration (D or L) of the sugars is also a critical step, often achieved by comparing the derivatized sugars with standards of known stereochemistry. researchgate.net

Table 3: Products from Acid Hydrolysis of a this compound Glycoside

| Component | Identification Method | Result |

| Aglycone | Spectroscopic Analysis (NMR, MS) | This compound |

| Sugar Moieties | GC-MS of derivatized sugars | D-Glucose, D-Xylose, L-Rhamnose |

This table outlines the typical products obtained after acid hydrolysis and the analytical methods used for their identification, confirming the core structure and the types of sugars attached.

Chemical Derivatization for Stereochemical and Structural Confirmation

Chemical derivatization plays a crucial role in the unambiguous structural elucidation of complex natural products like this compound and its glycosides. These reactions are employed to confirm the stereochemistry of chiral centers and to facilitate analysis by chromatographic and spectroscopic methods. researchgate.net

For the sugar moieties obtained after acid hydrolysis, derivatization is often necessary for their analysis by gas chromatography (GC). vt.edu For example, the absolute configuration of the monosaccharides can be determined by reacting them with a chiral derivatizing agent, followed by GC-MS analysis and comparison with standards. researchgate.net This is a critical step in fully defining the structure of the glycoside.

In the context of the aglycone itself, derivatization can be used to confirm the stereochemistry of hydroxyl groups. While modern NMR techniques like NOESY and ROESY can often provide this information, chemical methods offer a complementary and sometimes definitive confirmation. rsc.org For instance, the formation of specific esters or ethers can influence the chemical shifts or through-space correlations in NMR spectra, providing clear evidence for the spatial orientation of functional groups. Although not always required for simpler structures, these classical chemical approaches remain a powerful tool in the arsenal (B13267) of the natural product chemist for resolving complex stereochemical problems.

Biosynthesis and Metabolic Engineering Pathways

Elucidation of Precursor Pathways to the Oleanane (B1240867) Skeleton

The journey to the oleanane skeleton, the foundational structure of 16alpha-Hydroxygypsogenic acid, begins in the cytoplasm with the mevalonate (B85504) (MVA) pathway. oup.comnih.gov This essential metabolic route synthesizes the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), from acetyl-CoA. oup.com

The key steps in the MVA pathway leading to the triterpene precursor are:

Two molecules of acetyl-CoA are condensed to form acetoacetyl-CoA. oup.com

A third acetyl-CoA molecule is added to create 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). oup.com

HMG-CoA reductase, a rate-limiting enzyme, reduces HMG-CoA to mevalonate. biorxiv.org

Through a series of reactions, mevalonate is converted to IPP and DMAPP. nih.gov

One molecule of DMAPP and two molecules of IPP are sequentially condensed by farnesyl pyrophosphate (FPP) synthase to produce the 15-carbon molecule, FPP. oup.comresearchgate.net

Squalene (B77637) synthase then catalyzes the head-to-head condensation of two FPP molecules to form the linear 30-carbon hydrocarbon, squalene. oup.comnih.gov

Squalene is subsequently epoxidized by squalene epoxidase to yield 2,3-oxidosqualene (B107256). oup.comnih.gov

This molecule, 2,3-oxidosqualene, stands at a critical juncture, serving as the common precursor for both sterols and triterpenoids. oup.comresearchgate.net The commitment to triterpenoid (B12794562) synthesis is determined by the action of oxidosqualene cyclases (OSCs). For the oleanane skeleton, the specific OSC is β-amyrin synthase (bAS), which cyclizes 2,3-oxidosqualene into β-amyrin, the direct precursor of all oleanane-type triterpenoids. nih.govresearchgate.net

Enzymology of 16alpha-Hydroxylation in Triterpenoid Biosynthesis

Once the β-amyrin backbone is formed, its structural complexity is enhanced through a series of oxidative reactions, primarily catalyzed by cytochrome P450 monooxygenases (P450s). researchgate.net These enzymes introduce functional groups like hydroxyl (-OH) and carboxyl (-COOH) groups at specific positions on the triterpene scaffold. researchgate.net

The defining step in the biosynthesis of this compound is the hydroxylation at the C-16α position. Research has identified specific P450 enzymes responsible for this reaction. A notable discovery was the characterization of CYP716Y1 from the medicinal plant Bupleurum falcatum. pnas.orgnih.gov This enzyme was shown to catalyze the C-16α hydroxylation of both oleanane-type (like β-amyrin) and ursane-type triterpenes. pnas.orgnih.gov The identification of CYP716Y1 was a significant breakthrough, as the catalytic activity for C-16α hydroxylation had not previously been linked to a specific gene product in plants. pnas.org This discovery expanded the known toolkit of P450s capable of modifying the amyrin backbone, which now includes enzymes that can oxidize at least seven different positions. pnas.org While 2-oxoglutarate-dependent dioxygenases (2OGDs) are another major family of oxidizing enzymes in plants, their involvement in triterpenoid biosynthesis is less common compared to P450s, though a 2OGD has been identified as a steroid 16α-hydroxylase in the biosynthesis of steroidal glycoalkaloids. nih.govresearchgate.net

Glycosylation Mechanisms and Enzyme Specificities

Glycosylation, the enzymatic attachment of sugar moieties, is a crucial final step in the biosynthesis of many saponins (B1172615), including derivatives of this compound. wikipedia.org This process is catalyzed by UDP-dependent glycosyltransferases (UGTs) and significantly impacts the solubility, stability, and biological activity of the final compound. frontiersin.org

The UGT superfamily is vast, with different members exhibiting high specificity for both the triterpenoid aglycone (the non-sugar part) and the sugar donor molecule. frontiersin.org A key enzyme relevant to the glycosylation of gypsogenic acid derivatives is UGT74M1 , isolated from Saponaria vaccaria (cow cockle). nih.govnih.gov

Biochemical assays demonstrated that recombinant UGT74M1 functions as a triterpene carboxylic acid glucosyltransferase. nih.gov It specifically catalyzes the formation of a glucose ester bond with the carboxyl group at the C-28 position of various oleanane triterpenes. nih.gov Crucially, UGT74M1 was found to recognize This compound as an acceptor substrate, alongside other related compounds like gypsogenic acid, quillaic acid, and gypsogenin (B1672572). nih.govresearchgate.net The enzyme was inactive with UDP-glucuronic acid (UDP-GlcUA) but active with UDP-glucose (UDP-Glc) as the sugar donor. nih.gov This characterization highlights UGT74M1's role in the C-28 glucosylation step in the biosynthesis of saponins derived from this compound. nih.govresearchgate.net

Glycosyltransferases exhibit remarkable regiospecificity and stereoselectivity, ensuring that sugar molecules are attached to the correct position on the aglycone and with the proper spatial orientation. This precision is fundamental to generating the vast structural diversity of saponins. oup.com

Regiospecificity: This refers to the enzyme's ability to distinguish between different functional groups on the aglycone. For instance, UGTs involved in saponin (B1150181) biosynthesis can differentiate between the C-3 hydroxyl group and the C-28 carboxyl group on an oleanane scaffold. nih.gov UGT74M1 demonstrates high regiospecificity by exclusively catalyzing glucosylation at the C-28 carboxyl group of gypsogenic acid and its analogs. nih.gov Other UGTs, such as UGT73C10 and UGT73C11 from Barbarea vulgaris, show specificity for the C-3 hydroxyl group of sapogenins like oleanolic acid and hederagenin. oup.com

Stereoselectivity: This ensures the formation of a specific anomeric configuration (α or β) in the glycosidic bond. The products of UGT73C10 and UGT73C11, for example, are 3-O-β-D-glucopyranosides, indicating strict stereocontrol. oup.com

This enzymatic precision is determined by the specific amino acid residues within the enzyme's active site, which dictate the binding and orientation of both the aglycone acceptor and the UDP-sugar donor. oup.com

Identification and Characterization of Glucosyltransferases (e.g., UGT74M1) involved in C-3 and C-28 Glycosylation

Genetic and Molecular Biology Approaches for Pathway Elucidation

The identification of genes and enzymes in the this compound biosynthetic pathway relies on a combination of advanced molecular biology and bioinformatics techniques. nih.govoup.com These approaches are essential for moving from a known compound to the underlying genetic blueprint.

A common strategy involves:

Transcriptome Analysis: High-throughput RNA sequencing (RNA-seq) of plants known to produce the target compound allows researchers to create a comprehensive list of all expressed genes. frontiersin.org By comparing the transcriptomes of different tissues (e.g., roots vs. leaves) or plants under different conditions (e.g., treated with elicitors like jasmonate vs. untreated), scientists can identify candidate genes whose expression patterns correlate with saponin accumulation. frontiersin.orgnih.gov

Gene Co-expression Analysis: Biosynthetic genes for a specific pathway are often transcriptionally co-regulated. frontiersin.org Bioinformatic tools are used to find clusters of genes with similar expression profiles to known pathway genes (like β-amyrin synthase), which helps to pinpoint new candidate P450s and UGTs. pnas.orgfrontiersin.org

Heterologous Expression: Candidate genes are functionally characterized by expressing them in a heterologous host system that does not natively produce the compounds of interest. researchgate.netnih.gov Common hosts include yeast (Saccharomyces cerevisiae) and the plant Nicotiana benthamiana. nih.govpnas.org By providing the engineered host with a precursor substrate (e.g., β-amyrin) and analyzing the resulting products, the specific function of the enzyme (e.g., C-16α hydroxylation) can be confirmed. pnas.orgnih.gov

Gene Silencing/Knockout: Techniques like RNA interference (RNAi) or CRISPR/Cas9-mediated gene editing can be used in the native plant to suppress or knock out a candidate gene. oup.com A resulting decrease or complete absence of the target compound or its downstream derivatives provides strong evidence for the gene's role in the biosynthetic pathway. oup.com

Strategies for Metabolic Engineering and Biosynthetic Pathway Optimization

With the biosynthetic pathway elucidated, metabolic engineering offers powerful strategies to enhance the production of this compound and its derivatives, either in the native plant or in engineered microbial hosts. researchgate.netnih.gov

Key strategies include:

Suppression of Competing Pathways: The precursor 2,3-oxidosqualene is also used for phytosterol biosynthesis. oup.com Down-regulating the expression of key enzymes in competing pathways, such as squalene synthase (SQS) in the sterol branch, can redirect metabolic flux towards triterpenoid synthesis, thereby increasing the pool of β-amyrin available for conversion. nih.gov

Heterologous Production (Synthetic Biology): The entire biosynthetic pathway can be reconstructed in a microbial chassis like Saccharomyces cerevisiae. nih.govnih.gov This involves introducing all the necessary genes (e.g., for β-amyrin synthase, C-16α hydroxylase, and relevant UGTs) into the host. pnas.org This approach allows for production in controlled fermenters, independent of plant cultivation, and facilitates pathway optimization by engineering the host's central metabolism to improve the supply of precursors like acetyl-CoA. biorxiv.orgfrontiersin.org

Combinatorial Biosynthesis: The modular nature of saponin biosynthesis allows for the generation of novel compounds. pnas.org By combining P450s and UGTs from different plant species in an engineered host, it is possible to create new saponin structures that are not found in nature. For example, combining the C-16α hydroxylase CYP716Y1 with various OSCs and UGTs in yeast has enabled the production of novel monoglycosylated saponins. pnas.orgnih.gov

These engineering strategies hold significant promise for the sustainable and scalable production of valuable triterpenoids like this compound. nih.govresearchgate.net

Data Tables

Table 1: Key Enzymes in the Biosynthesis of this compound and its Derivatives

| Enzyme Name | Gene Name | Function | Organism of Origin |

| β-amyrin synthase | bAS | Cyclization of 2,3-oxidosqualene to β-amyrin | Saponaria vaccaria, Glycyrrhiza glabra, etc. nih.govresearchgate.netnih.gov |

| C-16α hydroxylase | CYP716Y1 | C-16α hydroxylation of oleanane/ursane triterpenes | Bupleurum falcatum pnas.orgnih.gov |

| Triterpene carboxylic acid glucosyltransferase | UGT74M1 | C-28 glucosylation of gypsogenic acid derivatives | Saponaria vaccaria nih.govnih.gov |

| Sapogenin 3-O-glucosyltransferase | UGT73C10 / UGT73C11 | C-3 glucosylation of sapogenins | Barbarea vulgaris oup.com |

Structure Activity Relationship Sar Studies

Identification of Key Structural Features Contributing to Bioactivity

The bioactivity of 16alpha-Hydroxygypsogenic acid is determined by several key structural features of its aglycone (sapogenin) and the attached sugar moieties. scirp.orgwiley.com The fundamental oleanane (B1240867) skeleton, a pentacyclic triterpenoid (B12794562) structure, forms the backbone of the molecule. nih.govresearchgate.net Specific functional groups attached to this skeleton are critical for its biological effects.

The hydroxyl group at the C-16 position is a significant contributor to the bioactivity of this compound. researchgate.net Its alpha-axial orientation is a key determinant of its biological effects. researchgate.net Additionally, the presence of carboxylic acid groups at positions C-23 and C-28, and a hydroxyl group at the 3-beta position, are crucial for its activity. nih.gov The dicarboxylic acid structure, in particular, gives it distinct biological properties compared to other triterpenes.

Research has shown that modifications to these functional groups can significantly alter the compound's bioactivity. For instance, the synthesis of various derivatives has demonstrated that even small structural changes can lead to enhanced antitumor activities.

Influence of Glycosylation Patterns and Sugar Moieties on Biological Effects

Generally, saponins (B1172615) can be monodesmosidic (one sugar chain) or bidesmosidic (two sugar chains). cambridge.org Bidesmosidic saponins are often less biologically active than their monodesmosidic counterparts. nih.govcambridge.org The conversion from a bidesmosidic to a monodesmosidic form, often through hydrolysis, can enhance bioactivity. nih.gov

The length and composition of the sugar chains are also important. wiley.com While longer sugar chains can increase water solubility, they may lead to a decrease in biological activity. Conversely, shorter sugar chains can enhance bioactivity. wiley.com The specific types of sugars, such as glucose, galactose, rhamnose, and xylose, also contribute to the diversity of effects observed. scirp.orgcambridge.org For example, in some saponins, the presence of a glucuronide moiety at specific positions has been linked to cytotoxic activity. researchgate.netresearchgate.net

Comparative Analysis of this compound with Related Oleanane Triterpenoids and Aglycones

Comparing this compound with other oleanane triterpenoids like oleanolic acid, gypsogenic acid, and gypsogenin (B1672572) helps to elucidate the structural features responsible for specific activities. researchgate.netresearchgate.net

Gypsogenic acid , which lacks the C-16 hydroxyl group, exhibits its own range of biological activities, including cytotoxic and antibacterial properties. mdpi.com The introduction of the 16-alpha hydroxyl group in this compound modifies these activities.

Oleanolic acid , a widely studied triterpenoid, differs in its substitution pattern and generally shows different pharmacological profiles. researchgate.netresearchgate.net

Gypsogenin , the aldehyde precursor to gypsogenic acid, also displays distinct bioactivities. researchgate.netresearchgate.net

These comparisons highlight that the presence and position of hydroxyl and carboxylic acid groups on the oleanane skeleton are critical determinants of the type and potency of the biological response.

Table 1: Comparison of this compound with Related Compounds

| Compound | Key Structural Differences from this compound | Notable Activities |

|---|---|---|

| Gypsogenic acid | Lacks the C-16 hydroxyl group. mdpi.com | Cytotoxic, antibacterial, and trypanocidal properties. mdpi.com |

| Oleanolic acid | Different substitution pattern, typically a single carboxylic acid at C-28 and a hydroxyl at C-3. researchgate.netresearchgate.net | Hepatoprotective and anti-atherosclerosis effects. researchgate.net |

| Gypsogenin | Has an aldehyde group at C-23 instead of a carboxylic acid. researchgate.netresearchgate.net | Anti-cancer potential. researchgate.netresearchgate.net |

| Quillaic acid | A C-16 hydroxylated gypsogenin. nih.govoup.com | Used as an adjuvant in vaccines. nih.gov |

In Silico Approaches and Computational Modeling for SAR Prediction and Validation

In recent years, in silico methods and computational modeling have become invaluable tools for predicting and validating the structure-activity relationships of natural compounds like this compound. oncodesign-services.comsmolecule.com These approaches offer a way to accelerate drug discovery by predicting the biological activity of new compounds based on their chemical structure. oncodesign-services.com

Molecular docking studies, a key computational technique, can simulate the interaction between a molecule and a biological target, such as an enzyme or receptor. nih.govnih.gov This allows researchers to predict the binding affinity and understand the molecular basis of the compound's activity. physchemres.orgresearchgate.net For instance, computational studies on gypsogenin derivatives have been used to predict their interactions with protein targets. smolecule.com

Furthermore, computational models can be developed using data from experimental SAR studies to predict the activity of novel, unsynthesized derivatives. oncodesign-services.com This integrated approach, combining experimental data with computational predictions, is a powerful strategy for designing and optimizing new therapeutic agents based on the this compound scaffold. physchemres.orgresearchgate.net

Mechanistic Investigations of Biological Activities in Non Clinical Models

Anti-inflammatory and Antinociceptive Research

Investigations into the anti-inflammatory and pain-reducing effects of 16alpha-Hydroxygypsogenic acid have revealed its significant modulatory role in key inflammatory pathways. Research using animal models of pain has demonstrated its potent antinociceptive activity. In an acetic acid-induced writhing model in mice, this compound exhibited a notable inhibitory effect of 73.7%. researchgate.net The mechanisms behind these effects have been explored using cellular models of inflammation.

Modulation of Inflammatory Mediators (e.g., Nitric Oxide, Interleukin-6)

A crucial aspect of the inflammatory response is the production of signaling molecules known as mediators. Nitric oxide (NO) and cytokines like Interleukin-6 (IL-6) are pivotal in the propagation of inflammation. nih.govnih.govfrontiersin.orgijwph.ir Studies on this compound have shown that it can significantly interfere with the production of these mediators. In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, a standard in vitro model for studying inflammation, this compound was found to potently inhibit the generation of both nitric oxide and Interleukin-6. researchgate.net This suggests that its anti-inflammatory action is, at least in part, due to its ability to suppress these key signaling molecules.

Effects on Pro-inflammatory Enzyme Expression (e.g., inducible Nitric Oxide Synthase, Cyclooxygenase-1, Cyclooxygenase-2)

The synthesis of inflammatory mediators like nitric oxide and prostaglandins (B1171923) is dependent on the activity of specific enzymes. Inducible nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes are central to this process. nih.govmdpi.com The expression of iNOS and COX-2 is typically low in resting cells but is significantly upregulated by pro-inflammatory stimuli such as LPS. researchgate.net Research has demonstrated that this compound can effectively downregulate the expression of these pro-inflammatory enzymes. researchgate.net In LPS-stimulated RAW 264.7 cells, the compound was shown to decrease the expression levels of iNOS, COX-1, and COX-2. researchgate.net The inhibition of iNOS expression correlates with the observed reduction in nitric oxide production, while the downregulation of COX enzymes suggests a potential to reduce prostaglandin (B15479496) synthesis, a key factor in inflammatory pain and edema.

Table 1: Effect of this compound on Pro-inflammatory Markers

| Marker | Effect in LPS-Stimulated RAW 264.7 Cells | Reference |

|---|---|---|

| Nitric Oxide (NO) | Significant Inhibition | researchgate.net |

| Interleukin-6 (IL-6) | Significant Inhibition | researchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Downregulated Expression | researchgate.net |

| Cyclooxygenase-1 (COX-1) | Downregulated Expression | researchgate.net |

| Cyclooxygenase-2 (COX-2) | Downregulated Expression | researchgate.net |

Cellular Pathway Investigations (e.g., in lipopolysaccharide-stimulated RAW 264.7 cells)

The anti-inflammatory mechanism of this compound has been specifically investigated in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells. researchgate.net LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, triggering a cascade of intracellular signaling pathways that lead to the production of inflammatory mediators. jmb.or.krplos.org The demonstration that this compound inhibits the production of NO and IL-6 and downregulates iNOS and COX enzymes in this cell model points to its ability to interfere with these LPS-induced signaling pathways. researchgate.net This cellular model has been crucial in confirming that the compound's anti-inflammatory activity is mediated through the modulation of key molecular targets in immune cells. researchgate.netdp.tech

Antimicrobial Studies (e.g., Anti-Helicobacter pylori Activity)

The potential of triterpenoid (B12794562) compounds against bacterial pathogens has been an area of active research. Studies on compounds isolated from Psammosilene tunicoides, the same plant source as this compound, have explored their activity against Helicobacter pylori. researchgate.net H. pylori is a bacterium that colonizes the stomach and is a primary cause of gastritis, peptic ulcers, and gastric cancer. nih.govwjgnet.com In one study, several compounds isolated from this plant were tested for anti-H. pylori activity. While two other compounds demonstrated moderate inhibitory effects, the remaining tested compounds showed only very weak activity. researchgate.net The specific activity of this compound against H. pylori was not individually detailed in the available abstracts, though other triterpenoids have shown efficacy against this pathogen. mdpi.com

Table 2: Anti-Helicobacter pylori Activity of Compounds from Psammosilene tunicoides

| Compound | Activity at 100 µM | Reference |

|---|---|---|

| Compound 4 (unspecified) | 34.0 ± 1.0% inhibition | researchgate.net |

| Compound 5 (unspecified) | 35.9 ± 5.4% inhibition | researchgate.net |

| Quercetin (Positive Control) | 38.4 ± 2.3% inhibition | researchgate.net |

| Remaining Compounds | Very weak inhibitory effects | researchgate.net |

Elucidation of Mechanisms against Specific Bacterial Pathogens

While the direct antimicrobial mechanism of this compound has not been specifically elucidated, the general mechanisms for other triterpenoids against bacteria like H. pylori have been studied. These mechanisms often involve the disruption of the bacterial cell membrane, leading to increased permeability and cell lysis. Some triterpenoids also inhibit key bacterial enzymes, such as urease, which is critical for H. pylori to survive in the acidic environment of the stomach. bmrat.org Furthermore, some compounds can interfere with bacterial adhesion to gastric epithelial cells, a crucial first step in infection. mdpi.com Further research is required to determine if this compound employs these or other mechanisms in any potential antimicrobial activity.

Enzyme Modulation and Inhibition Research

The primary enzyme inhibition research for this compound has focused on its effects on key enzymes of the inflammatory pathway. As detailed in section 5.1.2, the compound has been shown to downregulate the expression of inducible nitric oxide synthase (iNOS), Cyclooxygenase-1 (COX-1), and Cyclooxygenase-2 (COX-2). researchgate.net This indicates an inhibitory effect at the level of gene expression, which consequently reduces the catalytic activity of these enzymes by limiting their synthesis. Beyond these specific targets, there is limited available information on the broader enzyme modulation or inhibition profile of this compound. Studies on related triterpenoids suggest that this class of compounds can interact with a variety of enzymes, but specific assays for this compound against other enzyme targets have not been reported in the reviewed literature.

Direct Enzyme Inhibition or Activation Studies (e.g., against relevant metabolic or pathogenic enzymes)

Rumen Antimethanogenic Effects of Related Saponins (B1172615)

While direct studies on 16α-Hydroxygypsogenic acid's effects in the rumen are limited, extensive research on related triterpenoid saponins from various plant sources provides significant insight into their role as antimethanogenic agents. Saponins are recognized for their ability to modulate rumen fermentation, reduce methane (B114726) emissions, and alter the microbial ecosystem.

One of the primary mechanisms by which saponins exert their antimethanogenic effect is through the suppression of rumen protozoa. Protozoa are highly susceptible to saponins, which are thought to interact with cholesterol in their cell membranes, leading to cell lysis and a reduction in their population (defaunation). nih.gov This is significant because many methanogenic archaea exist in a symbiotic relationship with rumen protozoa, living as ecto- and endosymbionts. nih.gov By reducing the protozoal population, saponins indirectly decrease the number of associated methanogens. dp.technih.gov

The modulation of the rumen microbiome by saponins also leads to changes in the fermentation profile and the production of volatile fatty acids (VFAs), which are the main energy source for ruminants. The effects of saponins on VFA concentrations can be variable and appear to depend on the saponin's chemical structure, the dose, and the animal's diet. researchgate.net

In some cases, the addition of saponins has been shown to decrease the total VFA concentration. A common finding is a shift in the VFA profile, particularly a decrease in the acetate (B1210297) to propionate (B1217596) ratio. This shift is considered energetically favorable for the host animal, as propionate is a more efficient energy substrate. The reduction in protozoa contributes to this effect, as protozoa are associated with fermentation pathways that produce acetate and butyrate. The suppression of protozoa can therefore lead to a relative increase in propionate production. vanderbilt.edu Furthermore, by inhibiting protozoa, there is less bacterial lysis, which can decrease the concentration of ammonia-N in the rumen, indicating more efficient nitrogen utilization. dp.technih.gov

Table 3: General Effects of Related Saponins on Rumen Fermentation Parameters

| Parameter | General Effect of Saponin (B1150181) Supplementation | Underlying Mechanism |

|---|---|---|

| Methane (CH₄) Production | Decrease | Inhibition of protozoa and associated methanogens; potential direct inhibition of methanogen activity. dp.techresearchgate.net |

| Protozoa Population | Decrease | Interaction with sterols in the protozoal cell membrane, leading to lysis. nih.gov |

| Ammonia-N (NH₃-N) | Decrease | Reduced predation and lysis of bacteria by fewer protozoa. dp.technih.gov |

| Total VFA | Variable (Decrease or No Change) | Depends on saponin type, dose, and diet. |

| Acetate:Propionate Ratio | Decrease | Shift in microbial populations away from acetate-producing pathways. |

Synthetic Chemistry and Derivatization Research

Total Synthesis Strategies for 16alpha-Hydroxygypsogenic Acid

As of early 2025, a complete total synthesis of this compound has not been reported in peer-reviewed literature. The molecule's formidable structure, characterized by a pentacyclic oleanane-type core, seven stereocenters, and specific oxidation patterns at positions C-3, C-16, C-23, and C-28, presents a substantial challenge for de novo synthesis.

The primary reasons for the absence of a total synthesis are:

Structural Complexity: The dense arrangement of stereogenic centers requires highly controlled and stereoselective reactions to assemble the core structure correctly.

Availability from Natural Sources: this compound and its parent aglycone, gypsogenic acid, can be isolated in workable quantities from various plants, particularly within the Caryophyllaceae family, such as Saponaria officinalis and Silene species. researchgate.netresearchgate.net This availability makes semisynthesis a more practical and cost-effective strategy for obtaining the compound and its derivatives for research purposes.

Consequently, the synthetic focus has remained firmly on the chemical modification of these naturally occurring triterpenoids rather than on building them from simple starting materials.

Semisynthesis of Glycosylated Derivatives and Analogues for Bioactivity Profiling

The native bioactivity of this compound is often expressed through its glycosylated forms (saponins). The type, number, and linkage of sugar units attached to the aglycone core dramatically influence its biological properties. Semisynthesis of glycosylated derivatives is a key strategy to explore this chemical space for improved therapeutic potential.

Research involves the isolation and characterization of natural saponins (B1172615), which then serve as blueprints for synthetic targets. researchgate.net For instance, various glycosides of this compound have been identified with complex oligosaccharide chains attached to the C-28 carboxylic acid and, less commonly, the C-3 hydroxyl group. researchgate.netresearchgate.net

Table 1: Examples of Naturally Occurring Glycosides of this compound

| Compound Name | Glycosylation Pattern | Source Plant | Reference |

| 3-O-β-D-xylopyranosyl-16α-hydroxygypsogenic acid-28-O-[β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside | Xylose at C-3; Disaccharide at C-28 | Saponaria officinalis | researchgate.net |

| 3-O-β-D-xylopyranosyl-16α-hydroxygypsogenic acid-28-O-[β-D-glucopyranosyl-(1→3)]-[α-D-galactopyranosyl-(1→6)-α-D-galactopyranosyl-(1→6)-β-D-glucopyranosyl-(1→6)]-β-D-glucopyranoside | Xylose at C-3; Pentasaccharide at C-28 | Saponaria officinalis | researchgate.net |

The semisynthesis of these and other novel analogues focuses on:

Regioselective Glycosylation: Developing methods to selectively attach sugar moieties to either the C-3 hydroxyl or the C-28 carboxyl group. This is challenging due to the presence of multiple reactive sites.

Varying the Sugar Moiety: Introducing different monosaccharides or oligosaccharides to probe how changes in the sugar chain affect bioactivity. Modern glycosylation methods, such as those using 2,3-unsaturated allyl glycosides as versatile donors, provide pathways to create these diverse structures. mdpi.com

Bioactivity Profiling: Screening the synthesized glycosylated analogues in various biological assays to identify derivatives with enhanced potency or novel activities.

Rational Design and Chemical Modification to Probe Structure-Function Relationships

Rational design of this compound derivatives is heavily influenced by the extensive research on other oleanane (B1240867) triterpenoids, such as oleanolic acid. nih.gov These studies have established key principles for modifying the triterpenoid (B12794562) scaffold to enhance therapeutic effects, which are directly applicable to the this compound framework. nih.govresearchgate.net

The core strategy involves chemical modifications at three primary sites:

The A-ring: Modifications around the C-3 hydroxyl group.

The C-ring: Alterations to the C-12 double bond.

The C-28 Carboxylic Acid: Conversion to esters, amides, or other functional groups.

A prominent example from the broader class of oleanane triterpenoids is the development of bardoxolone (B1667749) methyl (CDDO-Me), a synthetic derivative of oleanolic acid. This compound features modifications in the A and C rings, including the introduction of a cyano group and an enone system, which significantly boosts its anti-inflammatory and cytoprotective activities. nih.govresearchgate.net These modifications are designed to interact with specific cellular targets through mechanisms like Michael addition to reactive cysteine residues. researchgate.net

Applying this rationale to this compound, researchers can design and synthesize novel analogues to probe structure-function relationships. Statistical analyses of naturally occurring saponins have already revealed trends; for example, saponins based on 16α-OH-gypsogenic acid show a higher prevalence of glucose in their glycosidic chains compared to those based on gypsogenin (B1672572), suggesting a structural preference that may correlate with function. researchgate.net

Table 2: Rational Modifications on the Oleanane Scaffold to Probe Structure-Function

| Modification Site | Type of Modification | Purpose / Effect on Bioactivity | Reference |

| A-Ring (C-2, C-3) | Introduction of electron-withdrawing groups (e.g., cyano), oxidation of C-3 hydroxyl to ketone. | Enhances anti-inflammatory and anticancer activity by creating a Michael acceptor. | nih.govresearchgate.net |

| C-28 Carboxyl Group | Conversion to methyl esters or amides. | Modulates solubility, cell permeability, and interaction with biological targets. | nih.gov |

| C-12 Double Bond | Oxidation to form an enone system. | Increases the electrophilicity of the A-ring Michael acceptor, enhancing potency. | nih.govresearchgate.net |

| Glycosylation at C-3/C-28 | Attachment of various sugar units. | Critically influences solubility, bioavailability, and specific receptor interactions. | researchgate.net |

Development of Novel Synthetic Methodologies Applicable to Complex Triterpenoids

The challenges posed by the synthesis and modification of complex molecules like this compound drive the development of novel and more efficient chemical methodologies.

Key areas of innovation include:

Biocatalysis and Biotransformation: Utilizing enzymes or whole microorganisms to perform specific, stereoselective transformations on the triterpenoid skeleton. nih.gov This approach offers an environmentally friendly alternative to traditional chemical reagents for reactions like hydroxylation or glycosylation, which can be difficult to control using standard synthetic methods.

Advanced Analytical Techniques: The use of sophisticated analytical methods, particularly liquid chromatography-electrospray ionization tandem mass spectrometry (LC-ESI-MS/MS), is crucial. These techniques allow for rapid profiling and structural elucidation of triterpenoid saponins in complex mixtures from natural extracts. This information is invaluable for identifying new lead compounds and guiding the design of synthetic targets.

These advanced methodologies are essential for fully exploring the chemical diversity of the this compound scaffold and unlocking its full therapeutic potential.

Advanced Analytical Method Development for Research Applications

Quantitative Analysis of 16alpha-Hydroxygypsogenic Acid and its Derivatives in Complex Biological Matrices

Quantitative analysis of this compound, particularly within complex biological samples like plant extracts or physiological fluids, requires highly sensitive and selective analytical techniques. The goal is to accurately measure the concentration of the target analyte, distinguishing it from a multitude of other structurally similar compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a premier technique for the quantitative analysis of specific metabolites in complex mixtures. wellcomeopenresearch.org Its power lies in the combination of the physical separation capabilities of liquid chromatography with the precise mass analysis of mass spectrometry. researchgate.net For this compound, LC-MS/MS methods offer unparalleled sensitivity and selectivity, enabling the detection and quantification of trace amounts. zivak.com

The development of a robust LC-MS/MS method involves several key steps. First, the compound is ionized, typically using electrospray ionization (ESI), and the mass spectrometer is set to detect the specific mass-to-charge ratio (m/z) of the protonated or deprotonated molecule. nih.gov In a recent study, a compound with the same mass and fragmentation pattern as 16α-hydroxygypsogenic acid was identified with an m/z of 501.3219 ([M-H]⁻). escholarship.org Further fragmentation of this parent ion in the collision cell of a tandem mass spectrometer generates specific product ions, creating a unique "fingerprint" for the molecule. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective quantification, minimizing interference from matrix components. wellcomeopenresearch.org

Method validation is performed according to established guidelines to ensure accuracy, precision, and robustness. nih.gov This involves assessing linearity, the lower limit of quantification (LLOQ), and stability under various conditions. nih.gov Such validated methods are essential for investigating steroid-related pathways and can be adapted for various biological matrices. nih.gov

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis This table presents a hypothetical set of optimized parameters based on typical methods for analyzing similar triterpenoid (B12794562) acids.

| Parameter | Setting | Purpose |

|---|---|---|

| Chromatography System | UPLC/HPLC | High-resolution separation of analytes. |

| Column | C18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm) | Separation based on hydrophobicity. nih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid | Acidifies the mobile phase to improve peak shape and ionization. nih.gov |

| Mobile Phase B | Acetonitrile (B52724) or Methanol (B129727) with 0.1% Formic Acid | Organic solvent to elute compounds from the column. nih.gov |

| Gradient Elution | 5% B to 95% B over 15 min | Allows for the separation of compounds with a wide range of polarities. |

| Flow Rate | 0.3 mL/min | Optimized for column dimensions and particle size. |

| Column Temperature | 40°C | Ensures reproducible retention times and can improve peak shape. jmp.com |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode | Efficiently ionizes acidic compounds like this compound. nih.gov |

| MS Analysis | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity for quantification. wellcomeopenresearch.org |

| Parent Ion (Q1) | m/z 501.3 | Corresponds to the deprotonated molecule [M-H]⁻. escholarship.org |

| Product Ions (Q3) | e.g., m/z 455.3, m/z 245.1 | Specific fragments used for confirmation and quantification. |

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Diode Array Detector) is a fundamental tool for the analysis and purification of saponins (B1172615). nih.govnih.gov Optimization of HPLC protocols is critical to achieve sufficient separation of this compound from other closely related sapogenins and isomers that may co-elute. jmp.com

Key parameters that are adjusted during optimization include the mobile phase composition, column temperature, and flow rate. jmp.com For instance, adjusting the ratio of water to organic solvent (like acetonitrile) in the mobile phase, often with an acid modifier like acetic or formic acid, directly impacts the retention and resolution of triterpenoid acids. nih.govnih.gov A study on purifying sapogenins, including this compound, utilized a gradient elution with acetonitrile and 0.12% acetic acid on a C18 column. nih.gov Bayesian optimization algorithms represent a novel, automated approach to HPLC method development, allowing for the rapid identification of optimal conditions by adjusting variables to maximize peak detection and resolution. rsc.org

Table 2: HPLC Optimization Strategy for Sapogenin Separation This table illustrates how changing key parameters can affect the quality of an HPLC separation, based on common optimization principles.

| Parameter | Variable | Range Explored | Effect on Chromatogram |

|---|---|---|---|

| Mobile Phase Composition | % Acetonitrile | 20% - 40% | Affects retention time and selectivity between analytes. nih.gov |

| Mobile Phase pH | Acid Modifier (e.g., Acetic Acid) | 0.05% - 0.2% | Suppresses ionization of carboxylic acids to improve peak shape and retention. nih.gov |

| Column Temperature | Temperature (°C) | 30°C - 45°C | Can improve separation efficiency and reduce viscosity, but may affect analyte stability. jmp.com |

| Flow Rate | Flow (mL/min) | 0.7 mL/min - 1.4 mL/min | Influences analysis time, resolution, and backpressure. jmp.com |

Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for High Sensitivity and Selectivity

Comprehensive Metabolite Profiling and Fingerprinting of Plant Extracts Rich in the Compound

Metabolomic profiling has become an indispensable tool for characterizing the complex chemical composition of plants. researchgate.net In the context of plants known to produce this compound, such as species from the Caryophyllaceae family (e.g., Saponaria officinalis or Saponaria vaccaria), metabolite profiling aims to create a comprehensive chemical "fingerprint" of an extract. escholarship.orgnih.gov This approach is not limited to the target compound but seeks to identify a wide array of metabolites, including precursors, derivatives, and other related saponins. researchgate.netresearchgate.net

The process begins with meticulous sample preparation to extract the metabolites, often using solvents like methanol. researchgate.netresearchgate.net Analytical techniques such as LC-MS are then employed to generate the complex data. researchgate.netescholarship.org This has been applied to investigate the metabolome of various plant extracts, allowing for the identification of numerous compounds in a single analysis. nih.gov For example, analysis of Saponaria officinalis leaf extracts by LC-MS led to the tentative identification of 16α-hydroxygypsogenic acid alongside other key intermediates in the saponin (B1150181) biosynthetic pathway. escholarship.org This holistic view is crucial for understanding the metabolic context in which this compound is produced and for linking phytochemical profiles to biological activity. researchgate.net

Development of Standardized Analytical Protocols for Inter-laboratory Research Reproducibility

A significant challenge in natural product research is the lack of standardized analytical protocols, which can lead to variability in results between different laboratories. For a compound like this compound, establishing standardized methods is essential for ensuring that data from various studies are comparable and reproducible.

A standardized protocol would need to specify every step of the analytical process, including:

Sample Collection and Preparation: Defining the plant part, developmental stage, and drying/storage conditions.

Extraction Method: Specifying the solvent, temperature, duration, and equipment to ensure consistent extraction efficiency. researchgate.net

Analytical Method: Detailing the exact HPLC or LC-MS/MS parameters, including the column, mobile phases, gradient, and instrument settings. zivak.comrsc.org

Quantification and Reporting: Mandating the use of certified reference standards for calibration, defining quality control measures, and standardizing the units for reporting data. zivak.com

Adherence to such protocols, guided by principles from quality systems like EN ISO 13485, would greatly enhance the reliability of research findings across the scientific community. zivak.com

Challenges in Analytical Characterization and Future Perspectives in Methodologies

The analytical characterization of this compound is not without its challenges. The inherent complexity of plant extracts means that it often co-exists with numerous structurally similar triterpenoid saponins, making chromatographic separation difficult. jmp.com The presence of isomers can further complicate accurate identification and quantification. Matrix effects, where other compounds in the sample interfere with the ionization of the target analyte, can suppress or enhance the MS signal, leading to inaccurate quantification.

Another significant hurdle is the limited commercial availability of purified analytical standards for this compound and its glycosylated derivatives. escholarship.org Without these standards, absolute quantification is challenging, and researchers often have to rely on relative quantification against an internal standard or purification of the standard from natural sources, which is a labor-intensive process. escholarship.orgnih.gov

Future perspectives in analytical methodologies are focused on overcoming these challenges. The adoption of Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and superior resolution compared to conventional HPLC. The use of High-Resolution Mass Spectrometry (HRMS), such as Orbitrap or TOF analyzers, provides highly accurate mass measurements, which greatly increases confidence in compound identification, even without an authentic standard. Furthermore, the development of fully automated, "operator-free" method development platforms using machine learning algorithms promises to accelerate the optimization of highly selective analytical methods. rsc.org

Future Perspectives and Emerging Research Directions

Integration of Omics Technologies for Holistic Understanding

A holistic understanding of the biological systems influenced by 16alpha-Hydroxygypsogenic acid is now within reach through the integration of omics technologies. nih.gov Metabolomics, proteomics, and transcriptomics offer a comprehensive view of the molecular landscape, providing insights into the compound's mechanism of action.

Metabolomics can quantitatively analyze the full range of small-molecule metabolites in a biological system, revealing the downstream effects of this compound. nih.govhelmholtz-munich.demdpi.com For instance, untargeted metabolomics can identify novel biomarkers and perturbed metabolic pathways following treatment with the compound. nih.govmdpi.com

Proteomics complements this by studying the entire set of proteins, identifying direct protein targets of this compound and downstream changes in protein expression. helmholtz-munich.deresearchgate.net This can elucidate the signaling cascades and regulatory networks affected by the compound.

Transcriptomics , through techniques like RNA-sequencing, provides a snapshot of gene expression, revealing the genes that are up- or down-regulated in response to this compound. researchgate.netnih.gov This information is crucial for understanding the genetic and molecular underpinnings of its bioactivity. nih.govfrontiersin.org

By integrating these omics datasets, researchers can construct a multi-layered understanding of how this compound functions within a biological context, correlating gene expression with protein abundance and metabolite levels to unravel complex regulatory networks. nih.gov

Advanced Computational Modeling and Artificial Intelligence in Bioactivity Prediction and Drug Discovery

Advanced computational modeling and artificial intelligence (AI) are revolutionizing the field of drug discovery, and their application to triterpenoids like this compound holds immense promise. researchgate.net These in silico methods can significantly accelerate the identification of new bioactive compounds and predict their therapeutic potential. eco-vector.com

Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the biological activities of saponins (B1172615) based on their molecular structures. mdpi.commdpi.com These models can help in screening large libraries of compounds and prioritizing them for further experimental testing. mdpi.com

Molecular docking simulations are used to predict the binding affinity and interaction mechanisms between triterpenoid (B12794562) derivatives and their protein targets. dovepress.comfrontiersin.orgresearchgate.net This provides valuable insights into the molecular basis of their bioactivity and can guide the design of more potent and selective analogs. researchgate.net For example, docking studies can reveal key hydrogen bonding and hydrophobic interactions within the active site of an enzyme. researchgate.net

Bioengineering Approaches for Sustainable and Scalable Production

The sustainable and scalable production of this compound and its analogs is a key challenge that bioengineering is poised to address. researchgate.neteuropa.eu Traditional methods of extraction from plant sources can be inefficient and environmentally taxing. oup.com

Metabolic engineering in microbial hosts like Saccharomyces cerevisiae (yeast) and bacteria offers a promising alternative. oup.comtwistbioscience.comtaylorfrancis.comnih.govmdpi.com By introducing and optimizing the biosynthetic pathways for triterpenoids in these microorganisms, it is possible to create "cell factories" for the large-scale, sustainable production of these valuable compounds. twistbioscience.comtaylorfrancis.com This involves engineering the host's metabolism to increase the supply of precursors like acetyl-CoA and farnesyl diphosphate (B83284) (FPP). nih.govresearchgate.net

Synthetic biology tools are being used to design and construct novel biosynthetic pathways, enabling the production of "new-to-nature" triterpenes with potentially enhanced bioactivities. europa.euoup.comtwistbioscience.com This includes the discovery and characterization of new enzymes, such as oxidosqualene cyclases (OSCs) and cytochrome P450s, which are key to diversifying triterpenoid structures. nih.govfrontiersin.org

Plant-based production systems , such as engineered hairy root cultures, are also being developed. twistbioscience.comresearchgate.net These systems can be optimized for high-yield production in bioreactors, providing a controlled and sustainable source of the compound. europa.eu

Exploration of Novel Molecular Targets and Mechanistic Pathways

While the anti-inflammatory and other properties of triterpenoids are known, the precise molecular targets and mechanistic pathways for many, including this compound, are still being unraveled. explorationpub.com Future research will focus on identifying novel targets to better understand and exploit their therapeutic potential.

The discovery of new biosynthetic pathways is expanding the known chemical diversity of triterpenes. u-tokyo.ac.jp This opens up opportunities to find compounds that interact with previously unknown targets. u-tokyo.ac.jp For instance, recent research has uncovered triterpene biosynthesis in fungi that occurs independently of the traditional squalene (B77637) precursor, suggesting a whole new realm of molecular structures and potential bioactivities to explore. u-tokyo.ac.jp

Network pharmacology is a powerful tool being used to predict potential therapeutic targets for triterpenoid saponins. rsc.org By analyzing the complex interactions between multiple compounds and multiple targets, researchers can identify key proteins and pathways involved in the therapeutic effects of these natural products. rsc.org For example, studies have identified proteins like BCL-2 and CXCR4 as potential targets for the anticancer effects of saikosaponins. rsc.org

Interdisciplinary Research Collaborations to Advance Triterpenoid Science

The complexity of triterpenoid research necessitates a move towards greater interdisciplinary collaboration. oup.comnih.govresearchgate.net Advancing the science of compounds like this compound requires the combined expertise of chemists, biologists, computational scientists, and engineers.

Such collaborations are essential for bridging the gap between fundamental discoveries and practical applications. rice.edu For example, a project aimed at elucidating triterpenoid biosynthetic pathways might involve:

Chemists for the isolation and structural determination of novel compounds. rice.edu

Biologists and geneticists for functional genomics and heterologous expression studies to identify and characterize biosynthetic genes. rice.edu

Computational biologists to build models and predict bioactivity. rice.edu

Bioengineers to develop sustainable production platforms. oup.comnih.gov

These integrated approaches, often structured as Design-Build-Test-Learn (DBTL) pipelines, are crucial for efficiently navigating the path from gene discovery to the development and scale-up of new triterpenoid-based products. oup.comoup.comnih.gov International research collaborations further amplify these efforts, fostering innovation and accelerating progress in the field. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.